Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a pyridazinone moiety with a benzothiophene ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone, followed by cyclization.
Introduction of the Benzothiophene Ring: The benzothiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Coupling of the Two Fragments: The final step involves coupling the pyridazinone core with the benzothiophene ring through a carbonylation reaction, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[1-(3-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiophene moiety and a pyridazinone derivative. Its molecular formula is C21H24N2O4S, with a molecular weight of approximately 396.49 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) of related compounds was found to be comparable to standard antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A related study reported that derivatives exhibited anti-inflammatory activity comparable to ibuprofen at similar dosages . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
Research indicates that benzothiophene derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. One study highlighted the potential of pyridazinone derivatives in inhibiting cancer cell proliferation through cell cycle arrest mechanisms .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It may act on various receptors involved in pain and inflammation response.
- Cell Cycle Interference : By affecting the cell cycle machinery, it can induce apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study of synthesized pyridazinone derivatives, one compound exhibited an MIC of 32 µg/mL against E. coli ATCC 35218, demonstrating significant antibacterial activity .
Study 2: Anti-inflammatory Action
A series of benzothiophene derivatives were evaluated for their anti-inflammatory properties in a rat model of paw edema. The results indicated a reduction in swelling comparable to standard treatments like diclofenac sodium .
Data Tables
Activity | Compound | MIC (µg/mL) | Comparison Drug | Effectiveness (%) |
---|---|---|---|---|
Antibacterial | Pyridazinone Derivative | 32 | Ciprofloxacin | 70 |
Anti-inflammatory | Benzothiophene Derivative | - | Ibuprofen | 86 |
Anticancer | Benzothiophene Derivative | - | Doxorubicin | Induced apoptosis |
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N3O4S/c1-13-6-5-7-14(12-13)25-11-10-16(26)19(24-25)20(27)23-21-18(22(28)29-2)15-8-3-4-9-17(15)30-21/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,23,27) |
InChI Key |
XLXITMPETAUOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.